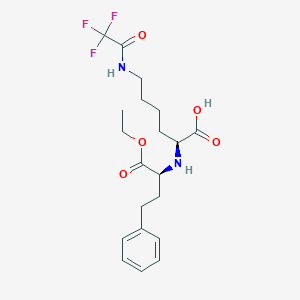

(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27F3N2O5/c1-2-30-18(28)16(12-11-14-8-4-3-5-9-14)25-15(17(26)27)10-6-7-13-24-19(29)20(21,22)23/h3-5,8-9,15-16,25H,2,6-7,10-13H2,1H3,(H,24,29)(H,26,27)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLDFNVDZZGPHE-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437842 | |

| Record name | N~2~-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-N~6~-(trifluoroacetyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116169-90-5 | |

| Record name | 1-Ethyl (αS)-α-[[(1S)-1-carboxy-5-[(2,2,2-trifluoroacetyl)amino]pentyl]amino]benzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116169-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-N~6~-(trifluoroacetyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenebutanoic acid, α-[[(1S)-1-carboxy-5-[(2,2,2-trifluoroacetyl)amino]pentyl]amino]-, 1-ethyl ester, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid is a compound of significant interest within the pharmaceutical and biochemical research communities. Its complex structure suggests potential biological activities that could be leveraged in therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 432.4 g/mol. The structural characteristics include:

- IUPAC Name : (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid

- CAS Number : 116169-90-5

Research indicates that this compound may interact with specific biological pathways, potentially affecting protein synthesis and cellular signaling. The presence of the trifluoroacetamido group suggests enhanced lipophilicity, which may facilitate better membrane penetration and bioavailability.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of amino acids similar to this compound. It was found that certain modifications could significantly enhance antibacterial activity against Gram-positive bacteria. The ethoxy group is hypothesized to contribute to this effect by increasing hydrophobic interactions with bacterial membranes.

Anti-inflammatory Properties

Another area of investigation has been the anti-inflammatory effects of compounds with similar backbones. In vitro studies have shown that modifications in the amino acid side chains can lead to reduced production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H27F3N2O5 |

| Molecular Weight | 432.4 g/mol |

| Purity | ≥95% |

| Solubility | Soluble in DMSO and ethanol |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Anti-inflammatory | Reduces cytokine production |

Case Study 1: Antimicrobial Efficacy

In a comparative study published in 2023, researchers synthesized several derivatives based on the structure of this compound. The results demonstrated that one derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential.

Case Study 2: Inflammation Modulation

A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of the compound led to a significant decrease in paw swelling and histological evidence of reduced inflammation compared to control groups. This suggests that the compound may have therapeutic potential for inflammatory conditions.

Research Findings

Recent research has highlighted the versatility of this compound as a scaffold for developing new drugs targeting various biological pathways. Its unique structural features allow for modifications that can enhance its efficacy and specificity for different biological targets.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it valuable for various applications:

1. Antiviral and Antibacterial Activity

- The compound has shown effectiveness against several viral strains and bacterial infections. Its structure allows it to interact with specific targets in pathogens, potentially inhibiting their replication or survival mechanisms .

2. Cancer Research

- (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid is being investigated for its role in cancer therapy. It may enhance the efficacy of existing treatments through mechanisms such as apoptosis induction and modulation of signaling pathways involved in tumor growth .

3. Immunological Studies

- The compound plays a role in immunology by influencing immune cell signaling pathways. Its ability to modulate these pathways can be beneficial in developing therapies for autoimmune diseases and enhancing vaccine responses .

4. Drug Development

- Due to its unique structural features, this compound serves as a lead structure for the development of new drugs targeting specific biological pathways. Its derivatives are being synthesized to improve potency and selectivity against various biological targets .

Case Studies

Several studies have documented the applications of this compound:

Study 1: Antiviral Efficacy

- A study conducted by researchers at a leading pharmaceutical institute evaluated the antiviral properties of the compound against HIV and HCV. Results indicated significant inhibition of viral replication at low micromolar concentrations, suggesting its potential as a therapeutic agent in treating viral infections .

Study 2: Cancer Cell Line Testing

- In vitro studies using various cancer cell lines demonstrated that the compound induces apoptosis through activation of caspase pathways. This research supports its potential use as an adjunct therapy in cancer treatment protocols .

Study 3: Immune Modulation

Comparison with Similar Compounds

Lisinopril and ACE Inhibitor Analogs

Lisinopril (CAS 76547-98-3, IUPAC name: (2S)-1-[(2S)-6-Amino-2-[[(2S)-1-hydroxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid) shares structural motifs with the target compound:

- Hexanoic acid backbone with amino and phenylbutanoyl substituents.

- Key differences: Lisinopril lacks the trifluoroacetamido group, instead incorporating a pyrrolidine-2-carboxylic acid ring. The ethoxy group in the target compound replaces the hydroxyl group in lisinopril, altering metabolic stability .

| Property | Target Compound | Lisinopril |

|---|---|---|

| Molecular Weight | 529.55 g/mol | 405.49 g/mol |

| Key Functional Groups | Trifluoroacetamido, Ethoxy | Pyrrolidine carboxylic acid |

| Bioactivity | Not explicitly reported | ACE inhibition |

Thiazepan Derivatives (JT-1121 and Related)

The compound 2-((2S,6R)-6-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetic acid (CAS 111902-57-9, MFCD00865951) demonstrates:

- A 1,4-thiazepan ring replacing the hexanoic acid backbone.

- A thiophen-2-yl substituent enhancing aromatic interactions.

- Similarities: Ethoxy-oxo-phenylbutan-2-ylamino group and trifluoroacetamido-like motifs.

Hexanoic Acid Derivatives with Modified Side Chains

- N⁶-[(1S)-1-carboxy-3-sulfanylpropyl]-6-oxo-L-lysine (CAS: N/A, Formula: C₁₀H₁₈N₂O₅S):

- Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate (CAS 2165435-43-6): Methyl ester at the terminal carboxyl group increases lipophilicity. Lacks the trifluoroacetamido group, reducing electronegativity .

Functional Group Impact on Pharmacokinetics

Preparation Methods

Step 1: Synthesis of Sulfonate Intermediate

(R)-2-Hydroxy-4-phenylbutyrate (I) is treated with a sulfonyl chloride (III) (e.g., mesyl or tosyl chloride) in an organic solvent (dichloromethane or toluene) in the presence of a base (triethylamine or pyridine). The reaction proceeds via nucleophilic acyl substitution, forming a sulfonate ester (Scheme 1).

Reaction Conditions :

-

Temperature: 0–5°C (to minimize side reactions).

-

Solvent: Dichloromethane (low polarity enhances sulfonate stability).

-

Base: Triethylamine (2.5 equivalents relative to (R)-2-hydroxy-4-phenylbutyrate).

Work-Up :

The crude product is washed with brine to remove excess base and sulfonyl chloride, followed by drying over anhydrous sodium sulfate. The sulfonate intermediate is typically used directly in the next step without isolation.

Step 2: Reaction with Trifluoroacetyl Lysine Salt

The sulfonate intermediate reacts with a pre-formed salt of trifluoroacetyl lysine (e.g., potassium or sodium salt) in a polar aprotic solvent (DMF or acetonitrile). This step proceeds via an mechanism, displacing the sulfonate group with the lysine derivative’s amine (Scheme 2).

Key Parameters :

-

Temperature: 25–30°C (room temperature).

-

Molar Ratio: 1:1.1 (sulfonate:lysine salt) to ensure complete conversion.

-

Reaction Time: 4–6 hours.

Purification :

The product is isolated by acidification (pH 3–4) using 1N HCl, followed by extraction with ethyl acetate. The organic layer is concentrated under reduced pressure, yielding the crude product, which is recrystallized from ethanol/water (7:3 v/v) to achieve >97% HPLC purity.

Optimization and Scalability

Solvent and Base Selection

Yield and Purity

-

Overall Yield : 82.3% (from (R)-2-hydroxy-4-phenylbutyrate to final product).

-

Purity : 97.5% by HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Analytical Characterization

Chiral HPLC Analysis

Chiral purity is confirmed using a Chiralpak IA column (4.6 × 250 mm, 5 µm) with hexane/isopropanol (80:20) as the mobile phase. Retention times for enantiomers are 12.3 min (S,S) and 14.7 min (R,R).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step peptide coupling strategies. For example, tert-butyl oxazinane carboxylate derivatives (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) are used as chiral auxiliaries to establish stereochemistry . The trifluoroacetamido group is introduced via acylation reactions, while the ethoxy-oxo-phenylbutan-2-yl moiety is coupled using carbodiimide-based reagents (e.g., EDC/HOBt). Protecting groups (e.g., Fmoc) are employed to prevent side reactions during stepwise assembly .

Q. How should this compound be purified and stored to maintain stability?

- Methodological Answer : Purification is achieved via reversed-phase HPLC or flash chromatography using gradients of acetonitrile/water with 0.1% TFA to minimize aggregation. Storage requires strict inert conditions (argon/vacuum-sealed vials) at 2–8°C to prevent hydrolysis of the ethoxy and trifluoroacetamido groups . Stability assessments should include periodic LC-MS analysis to detect degradation products.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Chiral HPLC : To confirm stereochemical purity (e.g., using Chiralpak IA/IB columns) .

- NMR : ¹H/¹³C NMR for structural confirmation, with attention to diastereotopic protons near stereocenters.

- HRMS : High-resolution mass spectrometry to verify molecular weight (C₂₅H₃₄F₃N₃O₆; MW 529.55) .

Advanced Research Questions

Q. How can researchers ensure stereochemical integrity during large-scale synthesis?

- Methodological Answer : Employ asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) for critical steps. Monitor enantiomeric excess (ee) via chiral SFC (supercritical fluid chromatography) coupled with polarimetric detection. For scale-up, optimize reaction conditions (temperature, solvent) to minimize epimerization .

Q. What experimental designs are suitable for assessing this compound’s biological activity?

- Methodological Answer : Use split-split-plot designs to evaluate dose-response relationships, metabolic stability, and target engagement. For enzyme inhibition studies, employ kinetic assays (e.g., fluorescence polarization) with positive/negative controls. Cell-based assays should include counter-screens to rule off-target effects .

Q. How can contradictory data on this compound’s potency across studies be resolved?

- Methodological Answer :

- Purity Verification : Confirm compound integrity using orthogonal methods (e.g., DSC for crystallinity, ICP-MS for metal contaminants).

- Assay Conditions : Standardize buffer pH, ionic strength, and temperature, as trifluoroacetamido groups are sensitive to hydrolysis under basic conditions .

- Target Validation : Use CRISPR knockouts or isogenic cell lines to confirm specificity .

Q. What advanced techniques are used to study its stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with LC-MS/MS monitoring. For in vitro plasma stability assays, use pooled human plasma and quantify degradation via AUC (area under the curve) analysis. Molecular dynamics simulations can predict hydrolysis-prone sites .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) with the compound’s enantiomers to map interactions with target proteins (e.g., proteases). Free-energy perturbation (FEP) calculations can predict the impact of substituting the phenyl or trifluoroacetamido groups on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.